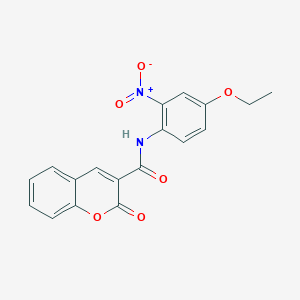
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as A-366, is a novel and potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a key role in epigenetic regulation of gene expression. A-366 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
作用机制
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride inhibits LSD1 by binding to its active site and blocking its enzymatic activity. LSD1 is involved in the demethylation of histone H3 lysine 4 (H3K4), which is a key epigenetic mark associated with active gene expression. By inhibiting LSD1, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride increases the level of H3K4 methylation and alters the expression of genes that are regulated by LSD1.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride are mainly related to its inhibition of LSD1 activity. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to induce changes in gene expression, cell differentiation, and apoptosis in cancer cells. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has also been shown to affect the expression of genes involved in immune response, metabolism, and neurogenesis.
实验室实验的优点和局限性
The advantages of using 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its high potency and selectivity for LSD1, its ability to induce changes in gene expression and cell behavior, and its potential as a lead compound for drug discovery. The limitations of using 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride include its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects.
未来方向
The future directions for research on 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride include:
1. Further investigation of the molecular mechanisms underlying its anticancer effects and its potential as a therapeutic agent for cancer.
2. Development of new LSD1 inhibitors based on the structure of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the role of LSD1 in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Evaluation of the safety and efficacy of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride in preclinical and clinical studies.
In conclusion, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride is a novel and potent LSD1 inhibitor with promising potential as a therapeutic agent for cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride will further our understanding of its therapeutic potential and contribute to the development of new LSD1 inhibitors for drug discovery.
合成方法
The synthesis of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting materials for the synthesis are adamantane and piperidine, which are commercially available. The detailed synthesis method has been described in the literature.
科学研究应用
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been extensively studied in various scientific research fields, including cancer biology, epigenetics, and drug discovery. In cancer biology, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has also been shown to synergize with other anticancer drugs, such as cisplatin and gemcitabine.
In epigenetics, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been used to investigate the role of LSD1 in regulating gene expression and chromatin structure. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to selectively inhibit LSD1 activity and alter the expression of genes involved in cell differentiation, proliferation, and apoptosis.
In drug discovery, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been used as a lead compound for the development of new LSD1 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
属性
IUPAC Name |
1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c20-17(11-19-4-2-1-3-5-19)12-21-18-15-7-13-6-14(9-15)10-16(18)8-13;/h13-18,20H,1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFZXCPXWAKSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2C3CC4CC(C3)CC2C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5235241 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)
![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)


![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)